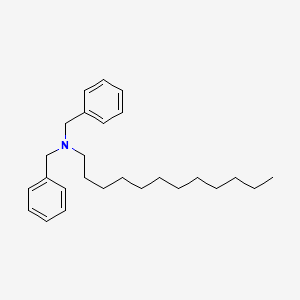

N,N-dibenzyldodecan-1-amine

Overview

Description

Synthesis Analysis

The synthesis of N,N-dibenzyldodecan-1-amine-like compounds can be inferred from the one-pot aminobenzylation of aldehydes with toluenes, as described in the second paper. This process involves combining benzaldehydes, toluenes, sodium amide, and a cesium salt additive to generate a diverse array of 1,2-diarylethylamine derivatives . Although the specific synthesis of N,N-dibenzyldodecan-1-amine is not detailed, similar methodologies could potentially be applied.

Molecular Structure Analysis

The molecular structure of compounds similar to N,N-dibenzyldodecan-1-amine can be deduced from the structural characterization of various amine compounds. For instance, the crystal structure of N-(4-bromobenzylidene)-2,3-dihydrobenzo[b][1,4]dioxin-6-amine was confirmed by single crystal X-ray diffraction analysis, which could provide insights into the structural aspects of N,N-dibenzyldodecan-1-amine .

Chemical Reactions Analysis

The chemical reactions involving compounds similar to N,N-dibenzyldodecan-1-amine can be complex. For example, the electrochemical synthesis of metal complexes with ligands related to N,N-dibenzyldodecan-1-amine demonstrates the potential for forming metal-amine complexes . Additionally, the transformation of 1,2-diarylethylamines into indoline derivatives via Buchwald–Hartwig amination suggests possible reaction pathways for N,N-dibenzyldodecan-1-amine .

Physical and Chemical Properties Analysis

The physical and chemical properties of N,N-dibenzyldodecan-1-amine can be inferred from related compounds. For instance, the catalytic activity of metal complexes with amine ligands towards the decomposition of hydrogen peroxide indicates potential reactivity . The protective properties of N,N-dibenzyl formamidines for primary amines suggest stability under various conditions . Moreover, the multifunctional profile of melatonin-N,N-dibenzyl(N-methyl)amine hybrids, including neurogenic, antioxidant, cholinergic, and neuroprotective properties, highlights the diverse biological activities of benzylamine derivatives .

Scientific Research Applications

Catalysis and Synthesis

- N,N-dibenzyldodecan-1-amine has been utilized in catalysis, particularly in the synthesis of amides from alcohols and secondary amines. A study by Chen, Zhang, and Hong (2011) demonstrated the effectiveness of a ruthenium complex as a highly active precatalyst in this process, noting significant amide formation with dibenzylamine in their catalytic system (Chen, Zhang, & Hong, 2011).

Neurogenic and Pharmaceutical Applications

- In pharmaceutical research, N,N-dibenzyldodecan-1-amine derivatives, specifically melatonin-N,N-dibenzyl(N-methyl)amine hybrids, have shown potential in treating Alzheimer's disease. López-Iglesias et al. (2014) found these hybrids to possess neurogenic, antioxidant, cholinergic, and neuroprotective properties at low micromolar concentrations. They also demonstrated the potential of these compounds in promoting neuronal phenotype maturation and protecting against mitochondrial oxidative stress (López-Iglesias et al., 2014).

Protective Groups in Organic Chemistry

- The N,N-dibenzyl formamidine group, derived from N,N-dibenzyldodecan-1-amine, is used as a protective group for primary amines in organic synthesis. Vincent et al. (1997) found this group to be effective due to its stability under various conditions and its removability via catalytic hydrogenation, which is crucial in complex organic synthesis (Vincent et al., 1997).

Predictive Studies in Chemistry

- N,N-dibenzyldodecan-1-amine derivatives have been subjects in predictive studies of chemical transformations. Wang et al. (2006) used tandem mass spectrometry to predict the chemical transformations of 2-pyrimidinyloxy-N-arylbenzyl amine derivatives, demonstrating the method's significance in understanding chemical reactions and guiding synthetic processes (Wang et al., 2006).

properties

IUPAC Name |

N,N-dibenzyldodecan-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H39N/c1-2-3-4-5-6-7-8-9-10-17-22-27(23-25-18-13-11-14-19-25)24-26-20-15-12-16-21-26/h11-16,18-21H,2-10,17,22-24H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHYXECUZMBBBGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCN(CC1=CC=CC=C1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H39N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20467797 | |

| Record name | Benzenemethanamine, N-dodecyl-N-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20467797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-dibenzyldodecan-1-amine | |

CAS RN |

4794-88-1 | |

| Record name | Benzenemethanamine, N-dodecyl-N-(phenylmethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20467797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1a,2,7,7a-Tetrahydronaphtho[2,3-b]oxiren-3-ol](/img/structure/B3032680.png)

![1-[(Benzyloxy)methyl]-4-methoxybenzene](/img/structure/B3032688.png)

![(5S)-5-Amino-6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-carboxylic acid](/img/structure/B3032692.png)

![2-(Chloromethyl)-1,4,6-trioxaspiro[4.4]nonane](/img/structure/B3032693.png)